molecular formula C24H22N4O3S B2954135 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941942-80-9

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2954135
CAS RN: 941942-80-9
M. Wt: 446.53
InChI Key: GYXUQYNIFLNGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One study focused on the synthesis and antimicrobial activities of novel triazole derivatives, showcasing the potential of complex heterocyclic compounds in combating microbial infections. The research involved the synthesis of derivatives through reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with moderate to good antimicrobial activities against test microorganisms (H. Bektaş et al., 2007).

Anti-inflammatory and Analgesic Activities

Another area of application is in the development of anti-inflammatory and analgesic agents. Studies on the synthesis of condensed heterocyclic isoquinolone derivatives revealed compounds with strong anti-inflammatory activity, comparable to known drugs, and with low toxicity. This research underlines the importance of heterocyclic compounds in the design of new therapeutic agents (K. Kubo et al., 1979).

Thermo-physical Properties

Investigations into the thermo-physical properties of oxadiazole derivatives in various solvents provide insight into the structural impact on physical characteristics. These studies are crucial for understanding the behavior of such compounds under different conditions, which is essential for their application in material science and pharmaceutical formulations (D. R. Godhani et al., 2013).

Receptor Binding and Anticonflict Activity

The synthesis and testing of pyridazinoisoquinolines for their ability to inhibit the binding of diazepam to rat brain receptors highlight the potential application of heterocyclic compounds in neuropsychopharmacology. This research points to the exploration of heterocycles in the development of drugs targeting the central nervous system (E. Toja et al., 1985).

Antileukemic Activity

The study on the synthesis of bis[(carbamoyl)oxy]methyl-substituted heterocycles and their activity against lymphocytic leukemia underscores the role of complex heterocyclic compounds in cancer therapy. Such research contributes to the ongoing search for more effective and specific antitumor agents (W. Anderson et al., 1988).

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(4-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-15-25-22-23(32-15)21(17-9-11-18(31-2)12-10-17)26-28(24(22)30)14-20(29)27-13-5-7-16-6-3-4-8-19(16)27/h3-4,6,8-12H,5,7,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXUQYNIFLNGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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